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Compound of Interest

Compound Name: TNO211

Cat. No.: B12388713

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) to optimize
the in vivo dosage of TNO155, a SHP2 inhibitor, while minimizing toxicity.

Frequently Asked Questions (FAQS)

Q1: What is the role of SHP2 and the mechanism of action of TNO155?

Al: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell
signaling pathways, particularly the RAS-MAPK pathway, which is involved in cell growth and
differentiation.[1][2] TNO155 is an allosteric inhibitor of SHP2, meaning it binds to a site on the
enzyme distinct from the active site to regulate its activity.[1][2] By inhibiting SHP2, TNO155
can block tumor-promoting signals.

Q2: What is a recommended starting dose for TNO155 in preclinical mouse models?

A2: Based on preclinical studies, a dose of 20 mg/kg administered twice daily has been
identified as the maximum tolerated dose (MTD) in mice.[3] However, for combination studies,
a lower dose of 10 mg/kg twice daily has been used to improve tolerability. It is always
recommended to perform a dose-finding study to determine the optimal dose for your specific
animal model and experimental conditions.

Q3: What are the most common toxicities observed with TNO155 in clinical trials?

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12388713?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/32910655/
https://www.researchgate.net/publication/352072840_Initial_results_from_a_dose_finding_study_of_TNO155_a_SHP2_inhibitor_in_adults_with_advanced_solid_tumors
https://pubmed.ncbi.nlm.nih.gov/32910655/
https://www.researchgate.net/publication/352072840_Initial_results_from_a_dose_finding_study_of_TNO155_a_SHP2_inhibitor_in_adults_with_advanced_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

A3: In clinical studies, the most frequently reported treatment-related adverse events (AES) for
TNO155 include increased blood creatine phosphokinase, peripheral edema, diarrhea, and
acneiform dermatitis.[2] More severe, though less common, AEs can include decreased platelet
count, increased aspartate aminotransferase, and decreased neutrophils.[2]

Q4: How can | monitor for potential toxicities in my in vivo experiments?

A4: Regular monitoring of animal health is critical. This should include daily observation for
clinical signs of toxicity (e.g., changes in posture, activity, breathing), measurement of body
weight at least twice weekly, and monitoring of food and water intake. At the end of the study,
blood should be collected for hematology and clinical chemistry analysis, and major organs
should be subjected to histopathological examination.
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Issue

Potential Cause

Recommended Action

Significant body weight loss

(>15-20%) in treated animals.

The administered dose of
TNO155 is too high and

causing systemic toxicity.

- Immediately reduce the
dosage of TNO155 for
subsequent treatments.- If
weight loss is severe, consider
a treatment holiday until the
animals recover.- Re-evaluate
the MTD in a small cohort of

animals.

Unexpected animal mortality.

The dose of TNO155 is lethal
for the specific animal model or

strain.

- Stop the experiment and
perform a thorough review of
the dosing protocol.- Conduct
a dose-range-finding study
starting with a much lower

dose.

Signs of edema (swelling) in

the limbs or face.

Peripheral edema is a known
side effect of TNO155.

- Document the severity and
location of the edema.- If mild,
continue treatment with careful
observation.- If severe,
consider reducing the dose or

discontinuing treatment.

Skin rashes or dermatitis.

Acneiform dermatitis has been

observed as a side effect.

- Characterize the skin lesions
(e.g., location, severity).-
Consult with a veterinarian for
potential palliative care.- If the
condition worsens, dose

reduction may be necessary.
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- If no toxicity is observed,

consider a dose-escalation
- The dose of TNO155 may be

) too low.- The tumor model may )
No observable anti-tumor N of the RAS-MAPK pathway in
] not be sensitive to SHP2 ]
efficacy. o ] your tumor model.- Verify the
inhibition.- Issues with drug

study.- Confirm the activation

) o ] stability and proper
formulation or administration. o )
administration of your TNO155

formulation.
Quantitative Data Summary
Table 1: Preclinical Dosage of TNO155 in Mice
Dosing . ..
Dosage Animal Model Application Reference
Schedule
Murine Maximum
20 mg/kg Twice Daily Neuroblastoma Tolerated Dose [3]
Xenograft (MTD)
Mouse Clinical
Combination
10 mg/kg Twice Daily Trial
Therapy

Combinations

Table 2: Common Treatment-Related Adverse Events of TNO155 in Humans (Clinical Trials)
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Adverse Event Grade Frequency

Increased blood creatine

_ All grades 28%

phosphokinase
Peripheral edema All grades 26%
Diarrhea All grades 26%
Acneiform dermatitis All grades 23%
Decreased platelets Grade =3 4%
Increased aspartate

] Grade =3 3%
aminotransferase
Diarrhea Grade =3 3%
Decreased neutrophils Grade =3 3%

(Data from the
CTNO155X2101 clinical trial)

[2]

Experimental Protocols
Protocol for Maximum Tolerated Dose (MTD)
Determination of TNO155 in Mice

1. Animal Model:

Use a relevant mouse strain for your research question (e.g., athymic nude mice for
xenograft studies).

Animals should be 6-8 weeks old and acclimated for at least one week before the study.

N

. Group Allocation and Dosing:

Randomly assign mice to several dose groups (n=3-5 per group) and a vehicle control group.
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o Based on existing data, a suggested starting dose could be 5 mg/kg, with escalating doses
of 10, 20, 40, and 60 mg/kg.

e TNO155 should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and
administered via the desired route (e.g., oral gavage).

o Administer TNO155 once or twice daily for 14 consecutive days.
3. Monitoring and Endpoints:

 Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in
appearance (e.g., ruffled fur), behavior (e.g., lethargy), and activity levels.

o Body Weight: Record the body weight of each animal at least three times per week. A body
weight loss of more than 20% is often considered a dose-limiting toxicity.

» Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints (e.g.,
significant weight loss, severe clinical signs).

4. Terminal Procedures:
o Atthe end of the 14-day treatment period, euthanize all remaining animals.

» Blood Collection: Collect blood via cardiac puncture for complete blood count (hematology)
and serum clinical chemistry analysis (including liver and kidney function markers).

» Necropsy and Histopathology: Perform a gross necropsy and collect major organs (liver,
kidneys, spleen, heart, lungs, etc.) for histopathological examination to identify any
microscopic signs of toxicity.

5. MTD Determination:

e The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20%
body weight loss, severe clinical signs, or significant changes in hematology, clinical
chemistry, or histopathology).

Visualizations
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Caption: TNO155 inhibits the SHP2 phosphatase, disrupting the RAS-MAPK signaling

pathway.
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Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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